molecular formula C27H26FN3O3S B2449132 6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE CAS No. 866866-35-5

6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE

Cat. No.: B2449132
CAS No.: 866866-35-5
M. Wt: 491.58
InChI Key: UGBVLLXSYLRUAI-UHFFFAOYSA-N
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Description

6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE is a synthetic compound belonging to the quinoline family Quinolines are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties

Scientific Research Applications

6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an antibacterial and antiviral agent.

    Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interact with DNA and inhibit topoisomerase enzymes.

    Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.

Future Directions

The development of new quinolone analogues with increasing bulk at the C-7 position of the main 6-fluoroquinolone scaffold is a potential future direction to produce target compounds with potent antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multiple steps. One common route starts with the preparation of the quinoline core, followed by the introduction of the fluoro and tosyl groups. The piperazine moiety is then attached, and finally, the methoxyphenyl group is introduced.

    Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Fluoro and Tosyl Groups: The fluoro group is introduced via electrophilic fluorination, while the tosyl group is added using tosyl chloride in the presence of a base.

    Attachment of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or iodine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce deoxygenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known fluoroquinolone antibiotic.

    Norfloxacin: Another fluoroquinolone with similar antibacterial properties.

    Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity.

Uniqueness

6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE is unique due to its specific combination of functional groups, which confer distinct biological activities. Its methoxyphenyl and tosyl groups, in particular, enhance its pharmacokinetic properties and binding affinity to molecular targets.

Properties

IUPAC Name

6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3S/c1-19-3-10-23(11-4-19)35(32,33)26-18-29-25-12-5-20(28)17-24(25)27(26)31-15-13-30(14-16-31)21-6-8-22(34-2)9-7-21/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBVLLXSYLRUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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